2-Indolizinemethanol
Description
2-Indolizinemethanol, also referred to as 2-hydroxymethylindolizine, is a heterocyclic compound characterized by a fused bicyclic structure consisting of a six-membered benzene ring and a five-membered ring containing a nitrogen atom. Its molecular formula is $ \text{C}9\text{H}9\text{NO} $, with a molecular weight of 147.17 g/mol.
A notable derivative, 3-(4-fluorophenyl)-1-isopropyl-2-hydroxymethylindolizine, was synthesized via reduction of an indolizine ester intermediate using THF and diisopropylamine under controlled conditions . This derivative exhibits a melting point of 139–142°C and demonstrates the versatility of the hydroxymethyl group in facilitating further functionalization .
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
indolizin-2-ylmethanol |
InChI |
InChI=1S/C9H9NO/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-6,11H,7H2 |
InChI Key |
ZBLMINPXVVVOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 2-indolizinemethanol, highlighting differences in substituents, physical properties, and synthetic routes:
Physicochemical Properties
- Solubility: this compound’s hydroxymethyl group enhances polarity, improving solubility in polar solvents like ethanol and DMF compared to hydrophobic analogues (e.g., 2-phenylindolizines) .
- Stability : Carboxamides (e.g., 187) are less stable than carboxylic acids or hydroxymethyl derivatives, as evidenced by their oily consistency and susceptibility to degradation .
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